molecular formula C11H15NO2 B14768157 2-Hydroxy-N-isopropyl-6-methylbenzamide

2-Hydroxy-N-isopropyl-6-methylbenzamide

Cat. No.: B14768157
M. Wt: 193.24 g/mol
InChI Key: ONIJYJLGBBAURW-UHFFFAOYSA-N
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Description

2-Hydroxy-N-isopropyl-6-methylbenzamide is a benzamide derivative featuring a hydroxyl group at the 2-position, a methyl group at the 6-position, and an isopropyl substituent on the amide nitrogen.

Properties

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

IUPAC Name

2-hydroxy-6-methyl-N-propan-2-ylbenzamide

InChI

InChI=1S/C11H15NO2/c1-7(2)12-11(14)10-8(3)5-4-6-9(10)13/h4-7,13H,1-3H3,(H,12,14)

InChI Key

ONIJYJLGBBAURW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)O)C(=O)NC(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-N-isopropyl-6-methylbenzamide typically involves the direct condensation of 2-hydroxy-6-methylbenzoic acid with isopropylamine. This reaction can be catalyzed by various agents, including Lewis acids or acidic ionic liquids. For instance, the use of diatomite earth immobilized with ZrCl4 under ultrasonic irradiation has been reported as an efficient method for the preparation of benzamide derivatives .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar condensation reactions but on a larger scale. The process would be optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-N-isopropyl-6-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The amide group can be reduced to form amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like sulfuric acid (H2SO4) or aluminum chloride (AlCl3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield 2-isopropyl-6-methylbenzaldehyde, while reduction of the amide group may produce 2-hydroxy-N-isopropyl-6-methylbenzylamine.

Scientific Research Applications

2-Hydroxy-N-isopropyl-6-methylbenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Hydroxy-N-isopropyl-6-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group can form hydrogen bonds with active sites, while the isopropyl and methyl groups contribute to hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Key Analogs :

N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide (): Substituents: Methyl at benzene 3-position; hydroxyl and dimethyl groups on the N-substituent. Functional Groups: Amide, hydroxyl (on N-substituent). Structural Impact: The N,O-bidentate directing group enables metal-catalyzed C–H functionalization. In contrast, 2-Hydroxy-N-isopropyl-6-methylbenzamide’s 2-OH on the benzene ring may act as a monodentate ligand, limiting coordination versatility .

2-Aminobenzamides (): Substituents: Amino group at benzene 2-position; variable N-substituents. Functional Groups: Amide, amino. For example, 2-aminobenzamides are prominent in glycosylation engineering and biopharmaceuticals, whereas hydroxylated analogs may exhibit distinct pharmacokinetic profiles .

6-Chloro-7-cyano-3-(2-hydroxybenzylidene)-1-methylhydrazino-1,4,2-benzodithiazine (): Substituents: 2-Hydroxybenzylidene group fused to a benzodithiazine core. Functional Groups: Hydroxyl, sulfonyl, nitrile. Structural Impact: The conjugated 2-hydroxybenzylidene system enhances stability and electronic properties, as evidenced by IR peaks (e.g., 1605 cm⁻¹ for C=N) and high melting points (314–315°C). Such data suggest that 2-hydroxy groups in rigid systems improve thermal stability compared to flexible benzamides .

Physicochemical and Spectroscopic Properties

Table 1: Comparative Physicochemical Data

Compound Melting Point (°C) IR Peaks (cm⁻¹) 1H NMR Features (δ, ppm) Key Applications
This compound Not reported Hypothetical: ~3200 (O-H stretch) Hypothetical: δ 6.8–7.4 (aromatic) Potential catalyst or drug lead
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide Not specified Not detailed δ 1.2–1.4 (CH3, isopropyl)* Metal-catalyzed C–H activation
2-Aminobenzamides Variable ~3350 (N-H stretch) δ 6.5–7.5 (aromatic, NH2) Biopharmaceuticals
6-Chloro-7-cyano-3-(2-hydroxybenzylidene)-... 314–315 (dec.) 2235 (C≡N), 1605 (C=N) δ 3.69 (N-CH3) Not specified

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